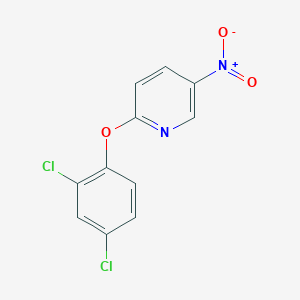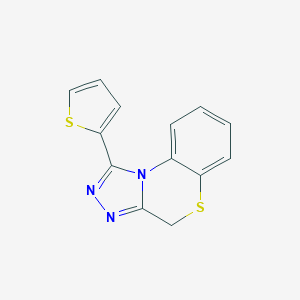
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit various biological activities, including antiviral, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine is not fully understood. However, it has been proposed that the compound exerts its antiviral activity by inhibiting viral replication. It has also been suggested that the compound acts by inhibiting the activity of certain enzymes involved in the fungal cell wall synthesis. The anticancer activity of this compound is believed to be mediated by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, including reverse transcriptase and protease. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, this compound has been shown to modulate the expression of various genes and proteins involved in cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine in lab experiments include its broad-spectrum activity against various viruses, fungi, and cancer cell lines. It also has a relatively simple synthesis method and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent in animal models and clinical trials. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine involves the condensation of 2-aminothiophenol with 2-cyano-3-(2-thienyl)acrylonitrile in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with hydrazine hydrate to give the final product. This method has been reported to yield the compound in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine has been studied extensively for its potential therapeutic applications. It has been reported to exhibit antiviral activity against various viruses, including hepatitis C virus, dengue virus, and chikungunya virus. It has also been found to possess antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has shown promising anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer.
Eigenschaften
CAS-Nummer |
93299-88-8 |
|---|---|
Produktname |
1-(2-Thienyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine |
Molekularformel |
C13H9N3S2 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1-thiophen-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C13H9N3S2/c1-2-5-10-9(4-1)16-12(8-18-10)14-15-13(16)11-6-3-7-17-11/h1-7H,8H2 |
InChI-Schlüssel |
MKKPWOKLXHRYLV-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=CS4 |
Kanonische SMILES |
C1C2=NN=C(N2C3=CC=CC=C3S1)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



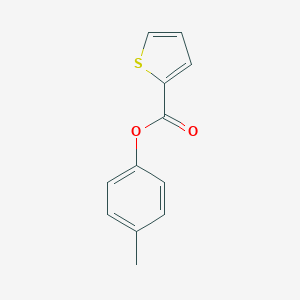

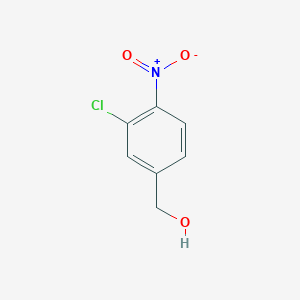
![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)

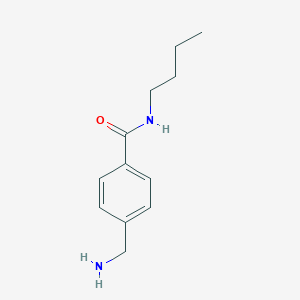
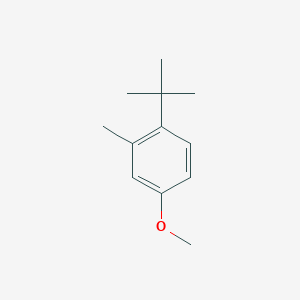
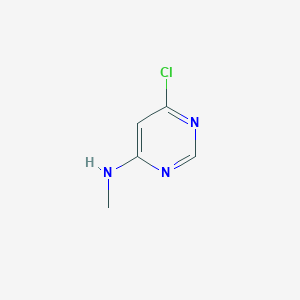


![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
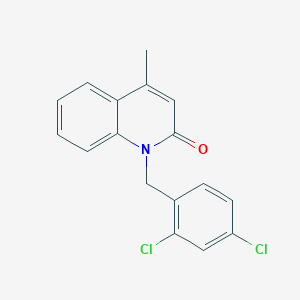
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
